N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxy group, a phenyl ring, and a benzenesulfonamide moiety with a trifluoromethoxy group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the synthesis of 4-methoxypiperidine. This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.
Aromatic Substitution: The next step involves the introduction of the phenyl group. This can be done through a nucleophilic aromatic substitution reaction where the piperidine intermediate reacts with a halogenated benzene derivative.
Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is typically achieved by reacting the substituted phenyl intermediate with a sulfonyl chloride derivative, such as 4-(trifluoromethoxy)benzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the piperidine ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Halogenated derivatives and strong bases or acids are typically employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is studied for its reactivity and potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of sulfonamide derivatives with biological targets. Its structure suggests potential as a ligand in receptor binding studies.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial activity, and the presence of the trifluoromethoxy group may enhance the compound’s pharmacokinetic properties.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors, similar to other sulfonamide derivatives. The trifluoromethoxy group could enhance binding affinity and specificity to molecular targets, potentially leading to more effective drugs.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-methoxypiperidin-1-yl)phenyl)-benzenesulfonamide: Lacks the trifluoromethoxy group, which may result in different pharmacokinetic properties.
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methoxybenzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and biological activity.
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-chlorobenzenesulfonamide: The presence of a chlorine atom instead of a trifluoromethoxy group may affect its chemical and biological properties.
Uniqueness
The presence of the trifluoromethoxy group in N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide makes it unique compared to similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to enhanced efficacy in medicinal applications.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-27-16-10-12-24(13-11-16)15-4-2-14(3-5-15)23-29(25,26)18-8-6-17(7-9-18)28-19(20,21)22/h2-9,16,23H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZWXGGSNPLOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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